GS-5829
Description
Properties
IUPAC Name |
Unknown |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GS-5829; GS 5829; GS5829. |
Origin of Product |
United States |
Molecular Mechanism of Action of Gs 5829
Direct Binding to BET Bromodomains (BRD2, BRD3, BRD4, BRDT)
GS-5829 functions as a BET inhibitor, directly and reversibly binding to the bromodomains of the BET protein family members: BRD2, BRD3, BRD4, and BRDT. These BET proteins are recognized as epigenetic "reader" proteins, which possess the ability to recognize and bind to acetylated lysine (B10760008) residues found on histones. mdpi.com The binding of this compound to these specific acetylated lysine recognition motifs within the bromodomains is crucial for its inhibitory activity.
Disruption of Acetylated Histone-BET Protein Interactions
A key aspect of this compound's mechanism is its ability to disrupt the protein-protein interactions between BET proteins and acetylated histones. By occupying the binding pockets on the bromodomains, this compound prevents BET proteins from associating with the acetylated histone tails. This interference directly impacts chromatin remodeling, a process essential for regulating gene accessibility and expression.
Modulation of Transcriptional Regulatory Complexes and Gene Expression by this compound
BET proteins typically act as scaffolds, recruiting positive regulators of RNA polymerase II-dependent transcription to the promoters and enhancers of actively expressed genes. mdpi.com By disrupting the interaction of BET proteins with acetylated histones, this compound effectively dislodges these transcriptional regulatory complexes. This leads to a significant modulation of gene expression, particularly the downregulation of genes involved in tumorigenesis pathways. For instance, this compound has been shown to inhibit BET protein-dependent transcription of oncogenes like MYC and other oncogenic pathways. nih.gov Furthermore, it can block the recruitment of positive transcription elongation factor b (P-TEFb) to androgen receptor (AR) target genes, thereby preventing the phosphorylation of RNA polymerase II and subsequent transcription of these targets.
Specific Downstream Molecular Effects of this compound
The broad transcriptional modulation induced by this compound leads to several specific downstream molecular effects critical for its anti-proliferative and pro-apoptotic activities.
A prominent effect of this compound is its significant impact on oncogenic transcription factors, notably MYC. This compound treatment leads to a decrease in MYC levels. mdpi.comnih.govcaymanchem.comfluoroprobe.comuni.lu MYC is a central transcription factor involved in regulating crucial cellular processes such as proliferation, differentiation, and apoptosis. nih.gov Research findings indicate that this compound inhibits the transcription of MYC in a BET protein-dependent manner and reduces both total and phosphorylated forms of c-Myc protein. nih.govfluoroprobe.com
Table 1: Impact of this compound on MYC Protein Levels
| Cell Type/Context | Effect on MYC Levels | Reference |
| CLL cells | Decreased | mdpi.comcaymanchem.comfluoroprobe.comuni.lu |
| USC cell lines | Markedly suppressed (total and phospho-c-Myc) | fluoroprobe.com |
| Solid tumor and hematologic cancer cells | Inhibited BET protein-dependent transcription of MYC | nih.gov |
This compound actively inhibits and deregulates several key signaling pathways essential for cell proliferation and survival. mdpi.comcaymanchem.comfluoroprobe.comuni.lu Specifically, it has been shown to decrease the levels of BLK, phospho-AKT (S473), and phospho-ERK1/2 (T202/Y204). mdpi.comcaymanchem.comfluoroprobe.comuni.lu Furthermore, this compound inhibits NF-κB signaling, evidenced by the modulation and increase in the levels of IκBα, an inhibitor of NF-κB. mdpi.comcaymanchem.comfluoroprobe.comuni.lu Beyond these, this compound can also suppress STAT3 phosphorylation in nurselike cells, which are part of the supportive microenvironment in certain malignancies, indicating its broader impact on cellular communication and survival signals. mdpi.com
Table 2: Key Signaling Pathways Affected by this compound
| Signaling Pathway/Component | Effect of this compound | Indicator/Mechanism | Reference |
| BLK | Decreased levels | Deregulation of key signaling pathways | mdpi.comcaymanchem.comfluoroprobe.comuni.lu |
| AKT (phospho-AKT S473) | Decreased levels | Deregulation of key signaling pathways | mdpi.comcaymanchem.comfluoroprobe.comuni.lu |
| ERK1/2 (phospho-ERK1/2 T202/Y204) | Decreased levels | Deregulation of key signaling pathways | mdpi.comcaymanchem.comfluoroprobe.comuni.lu |
| NF-κB | Inhibited signaling | Increased IκBα levels | mdpi.comcaymanchem.comfluoroprobe.comuni.lu |
| STAT3 | Suppressed phosphorylation | Affects supportive microenvironment (e.g., nurselike cells) | mdpi.com |
This compound is known to induce apoptosis, a form of programmed cell death. mdpi.comnih.govcaymanchem.comfluoroprobe.comuni.lu This pro-apoptotic effect is mediated through the modulation of the intrinsic apoptosis pathway. Specifically, this compound leads to an imbalance between positive and negative regulators of this pathway. It achieves this by downregulating the anti-apoptotic protein BCL-XL and upregulating the pro-apoptotic protein BIM. mdpi.comcaymanchem.comfluoroprobe.comuni.lu Interestingly, in certain contexts, such as chronic lymphocytic leukemia (CLL) cells, the levels of BCL2, another anti-apoptotic protein, did not change significantly after this compound treatment, suggesting a specific modulation of BCL-XL and BIM in these cells. mdpi.com
Table 3: Modulation of Intrinsic Apoptosis Pathway by this compound
| Apoptotic Regulator | Effect of this compound | Pathway Role | Reference |
| BIM | Upregulated | Pro-apoptotic | mdpi.comcaymanchem.comfluoroprobe.comuni.lu |
| BCL-XL | Downregulated | Anti-apoptotic | mdpi.comcaymanchem.comfluoroprobe.comuni.lu |
| BCL2 | Stable (in CLL cells) | Anti-apoptotic | mdpi.com |
Preclinical Pharmacological Activity of Gs 5829 in Disease Models
Chronic Lymphocytic Leukemia (CLL) Models
GS-5829 has been extensively evaluated in preclinical models of Chronic Lymphocytic Leukemia, demonstrating significant anti-leukemic effects by directly impacting CLL cell viability and modulating critical signaling pathways.
Preclinical studies have shown that this compound effectively inhibits the proliferation of CLL cells and induces apoptosis. In patient-derived CLL cells, this compound dose-dependently induced apoptosis, with 400 nM this compound reducing the percentage of viable cells from 94.8% to 64.4% citeab.com. Comparative studies in MEC-1 CLL cells indicated that this compound exhibited greater potency than another BET inhibitor, JQ1, with an IC50 of 46.4 nM for this compound compared to 161.9 nM for JQ1 citeab.commrc.ac.ukwikipedia.org. The induction of apoptosis by this compound is attributed to an imbalance between pro-apoptotic (BIM) and anti-apoptotic (BCL-XL) regulators of the intrinsic apoptosis pathway citeab.comnih.govwikipedia.org.
Table 1: Comparative Potency of this compound and JQ1 in MEC-1 CLL Cells
| Compound | IC50 (nM) |
| This compound | 46.4 |
| JQ1 | 161.9 |
This compound exerts its anti-CLL activity by deregulating several key signaling pathways critical for CLL cell survival and proliferation. It has been shown to inhibit and deregulate pathways such as BLK, AKT, ERK1/2, and MYC citeab.comwikipedia.orgnih.govwikipedia.org. Furthermore, this compound inhibits NF-κB signaling, as evidenced by IκBα modulation citeab.comnih.govwikipedia.org. Treatment of CLL cells with this compound resulted in decreased levels of BLK, phospho-AKT, phospho-ERK1/2, and MYC, alongside an increased level of IκBα citeab.comnih.gov. These findings are consistent with the general mode of action of BET inhibitors in B-cell malignancies characterized by active B-cell receptor (BCR) signaling citeab.com. Bromodomain and extra-terminal (BET) proteins, including BRD4, are overexpressed in primary CLL cells compared to normal B-cells and are enriched at hallmark genes implicated in CLL disease biology and progression, such as those associated with BCR pathways (e.g., BTK, BLK, SYK, PLCG2, and PIK3CG) nih.govciteab.commims.com.
The anti-leukemia activity of this compound is significantly enhanced when combined with B-cell receptor (BCR) signaling inhibitors. Studies have demonstrated synergistic toxicity to CLL cells when this compound is used in combination with the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib (B1684441), the PI3Kδ inhibitor idelalisib, and the SYK inhibitor entospletinib (B612047) citeab.comwikipedia.orgnih.govwikipedia.orgnih.govciteab.commims.com. For example, combining 400 nM this compound with 1000 nM ibrutinib in co-culture models led to a substantial decrease in viable CLL cells, from 71.0% to 43.6% citeab.com. This synergistic effect highlights the potential for combination therapies involving BET inhibitors and BCR signaling pathway inhibitors to achieve more profound anti-leukemic responses.
Table 2: Synergistic Effect of this compound with Ibrutinib on CLL Cell Viability
| Treatment | Viable CLL Cells (%) (Mean with 95% CI) |
| 400 nM this compound | 71.0 (63.7% to 78.3%) |
| 400 nM this compound + 1000 nM Ibrutinib | 43.6 (35.2% to 51.9%) |
Beyond its direct effects on CLL cells, this compound also demonstrates activity against the supportive microenvironment that fosters CLL cell survival and growth. In co-culture models designed to mimic the lymph node microenvironment, this compound inhibited signaling pathways within nurse-like cells (NLCs) and suppressed their growth citeab.comnih.govwikipedia.orgnih.govnih.govguidetopharmacology.orgcenmed.com. This indicates that BET inhibitors like this compound can target the crucial supportive elements of the CLL microenvironment, which contributes to disease progression and resistance to therapy.
Uterine Serous Carcinoma (USC) Models
This compound has also shown preclinical efficacy in models of Uterine Serous Carcinoma (USC), an aggressive variant of endometrial cancer.
In vitro experiments have revealed that USC cell lines exhibit high sensitivity to this compound. Treatment with this compound resulted in a dose-dependent decrease in the phosphorylated levels of c-Myc and a corresponding dose-dependent increase in caspase activation, indicative of apoptosis induction wikipedia.orglabsolu.caharvard.edunih.gov. Primary USC cell lines frequently show overexpression of c-Myc, and this compound effectively downregulated both total and phospho-c-Myc proteins in these cells wikipedia.orglabsolu.ca. Specifically, this compound demonstrated potent inhibition of proliferation in USPC-ARK-1 and USPC-ARK-2 USC cell lines, with IC50 values of 31 nM and 27 nM, respectively mrc.ac.uk. These findings suggest that this compound holds promise as a therapeutic agent for USC, particularly in cases characterized by c-Myc overexpression.
Table 3: In Vitro Efficacy of this compound in USC Cell Lines
| USC Cell Line | IC50 (nM) |
| USPC-ARK-1 | 31 |
| USPC-ARK-2 | 27 |
Prostate Cancer Models
Prostate cancer progression is significantly influenced by the androgen receptor (AR) signaling pathway. Resistance to antiandrogen therapies often develops through mechanisms including enhanced AR activity, amplification, and structural rearrangements. wikipedia.org
In nonclinical studies, this compound has been shown to inhibit cell growth and induce apoptosis in various solid tumor and hematologic cancer cells by inhibiting BET protein-dependent transcription of MYC. wikipedia.orgciteab.comnih.gov This mechanism contributes to its antiproliferative effects.
This compound also targets other oncogenic pathways, including transcription mediated by the Androgen Receptor (AR) in prostate cancer cells. wikipedia.orgciteab.comnih.gov It achieves this by binding to the bromodomains of BET proteins, thereby blocking the recruitment of positive transcription elongation factor b to AR target genes. This action prevents the phosphorylation of RNA polymerase II and subsequent transcription of AR targets, such as kallikrein-related peptidase 3 (which encodes prostate-specific antigen, PSA). wikipedia.org Preclinical studies indicate that BET inhibitors can decrease both full-length AR and AR variant 7 (AR-V7) expression, thereby inhibiting castration-resistant prostate cancer (CRPC) tumor growth. wikipedia.org
Preclinical studies have suggested an additive effect when this compound is combined with androgen receptor antagonists like enzalutamide (B1683756). wikipedia.org The rationale for this combination stems from enzalutamide's strong AR-binding affinity and the observation that patients with CRPC and AR-V7 often express higher levels of full-length AR mRNA, suggesting that combining this compound with enzalutamide could potentially increase clinical efficacy in metastatic CRPC (mCRPC). wikipedia.org This combination has been explored in a Phase Ib study in patients with mCRPC. wikipedia.org
Pharmacodynamic Characterization of Gs 5829 in Preclinical Research
Identification and Application of Biomarkers for BET Inhibition by GS-5829
Pharmacodynamic biomarkers are essential for demonstrating target engagement and understanding the dose-dependent effects of a therapeutic agent. In the preclinical development of this compound, the modulation of specific BET target genes, namely C-C motif chemokine receptor 2 (CCR2) and hexamethylene bisacetamide inducible 1 (HEXIM1), were identified as key indicators of the compound's activity. nih.gov
Preclinical research established the inhibition of the BET target gene CCR2 as a validated pharmacodynamic marker for this compound's biological activity. nih.gov While detailed quantitative data from these specific preclinical studies are not extensively published in the provided search results, clinical trial disclosures frequently reference this preclinical validation as the basis for its use in human studies. nih.govaacrjournals.org In these later clinical studies, inhibition of CCR2 was observed at higher doses of this compound, reflecting the accumulation of the compound. aacrjournals.org The selection of CCR2 as a biomarker stems from the known role of BET proteins in regulating the transcription of inflammatory and oncogenic genes.
The induction of HEXIM1 protein expression has been demonstrated as a robust pharmacodynamic marker of this compound's on-target activity in preclinical models of chronic lymphocytic leukemia (CLL). In studies involving primary CLL cells co-cultured with nurse-like cells, treatment with this compound resulted in a consistent and significant increase in HEXIM1 protein levels. This induction of HEXIM1 confirms the engagement of this compound with its intended BET protein targets.
| Cell Model | Treatment | Outcome | Significance |
| Primary CLL cells co-cultured with nurse-like cells | This compound | Consistent and significant increase in HEXIM1 protein | Demonstrates on-target activity of this compound |
Systemic Exposure and Bioavailability of this compound in Preclinical Models
Pharmacokinetic studies in animal models are fundamental to determining a drug's absorption, distribution, metabolism, and excretion profile. Preclinical investigations of this compound have demonstrated its systemic availability following oral administration.
In preclinical xenograft models of uterine serous carcinoma, this compound exhibited excellent oral bioavailability after a single administration. These studies involved treating tumor-bearing animals with single oral gavage doses of 10, 20, and 40 mg/kg to facilitate pharmacokinetic and pharmacodynamic assessments. The favorable oral bioavailability observed in these preclinical models supported the continued development of this compound as an orally administered therapeutic agent.
| Preclinical Model | Administration Route | Doses Administered | Observed Bioavailability |
| Uterine Serous Carcinoma Xenografts | Oral Gavage | 10, 20, and 40 mg/kg (single dose) | Excellent |
Compound Names
Advanced Research Methodologies and Approaches Applied to Gs 5829 and Bet Inhibitors
In Vitro Experimental Techniques
In vitro studies are fundamental for understanding the direct cellular impact of GS-5829, providing insights into its effects on cell viability, proliferation, apoptosis, and gene expression.
Cell viability and proliferation assays are crucial for quantifying the inhibitory effects of compounds like this compound on cancer cell growth. The XTT cell proliferation/viability assay is a widely used colorimetric method that measures cellular metabolic activity, which directly correlates with the number of viable cells. sigmaaldrich.com
Studies on this compound have shown its potent antiproliferative effects. For instance, in MEC-1 chronic lymphocytic leukemia (CLL) cells, this compound dose-dependently inhibited metabolism and proliferation, as determined by XTT assays. nih.gov The half-maximal inhibitory concentration (IC50) for this compound in MEC-1 CLL cells was reported as 46.4 nM, indicating higher potency compared to JQ1, another BET inhibitor, which had an IC50 of 161.9 nM in the same assay. nih.gov Similar assays, including flow cytometric-based approaches, have demonstrated this compound's high sensitivity in inhibiting the proliferation of uterine serous carcinoma (USC) cell lines, such as ARK1 and ARK2. nih.govaacrjournals.org
Table 1: Comparative IC50 Values of this compound and JQ1 in MEC-1 CLL Cells (XTT Assay)
| Compound | Cell Line | Assay | IC50 (nM) |
| This compound | MEC-1 | XTT | 46.4 |
| JQ1 | MEC-1 | XTT | 161.9 |
To assess the mechanism of cell death, apoptosis induction assays are employed, often focusing on caspase activation and changes in cell populations via flow cytometry. Caspases are a family of proteases that play a central role in programmed cell death. mdpi.com
This compound has been shown to dose-dependently induce apoptosis in CLL cells. nih.gov Treatment with 400 nM this compound reduced the percentage of viable CLL cells from 94.8% to 64.4%. nih.gov Furthermore, this compound induced 11.6% more cell death than JQ1 when used at the same concentration. nih.gov The apoptosis induced by this compound in CLL cells is linked to an imbalance between pro-apoptotic (BIM) and anti-apoptotic (BCL-X_L) regulators of the intrinsic apoptosis pathway. nih.govnih.gov In USC cell lines, BET inhibitors, including this compound, led to a dose-dependent increase in caspase activation, signifying the induction of apoptosis. nih.govaacrjournals.org Real-time monitoring of caspase-3/7 activity has shown consistent increases in treated cells, peaking at 24 hours post-treatment with related BET inhibitors like GS-626510. aacrjournals.org Flow cytometry is a versatile technique used to detect caspase activity in individual cells and analyze cell viability and proliferation. nih.govaacrjournals.orgmdpi.comthermofisher.com
Table 2: Effect of this compound on CLL Cell Viability and Apoptosis Induction
| Treatment (Concentration) | Initial Viable CLL Cells (%) | Viable CLL Cells After Treatment (%) | Percentage More Cell Death than JQ1 |
| This compound (400 nM) | 94.8 | 64.4 | 11.6 |
Analysis of gene and protein expression provides critical insights into the molecular pathways affected by BET inhibitors. Techniques such as quantitative reverse transcription polymerase chain reaction (qRT-PCR), Western blot, and immunohistochemistry (IHC) are routinely used for this purpose. nih.govjackwestin.comresearchgate.netnih.gov
Co-culture models are designed to mimic the complex interactions between cancer cells and their surrounding microenvironment, which plays a crucial role in tumor progression and treatment response. frontiersin.org
In co-culture models simulating the lymph node microenvironment, this compound demonstrated the ability to inhibit signaling pathways and growth within nurselike cells (NLCs), thereby targeting the supportive CLL microenvironment. nih.govnih.govresearchgate.netresearchgate.net Treatment with this compound for 120 hours significantly reduced the number of adherent NLCs, decreasing them from 22.5 NLCs per visual field to 8.5. nih.gov Additionally, BET inhibition by this compound led to morphological changes in NLCs, causing them to become spindle-shaped with multiple poles, deviating from their typical round configuration. nih.gov
In Vivo Preclinical Model Systems (e.g., Mouse Xenografts)
This compound has shown impressive activity in mouse xenograft models of USC. selleckchem.com Comparative studies in USC-ARK1 and USC-ARK2 mouse xenograft models indicated that this compound and/or GS-626510 were more effective than JQ1 in reducing tumor growth. nih.govaacrjournals.orgresearchgate.nettargetmol.com Nonclinical studies have further demonstrated that this compound inhibits cell growth and induces apoptosis in both solid tumor and hematologic cancer cells. researchgate.netresearchgate.netnih.gov In murine models of aggressive CLL, BET inhibition by this compound significantly decreased tumor burden and prolonged survival. mdpi.com
Structural Activity Relationship (SAR) Studies for BET Inhibitor Development
Structural Activity Relationship (SAR) studies are integral to the development of novel BET inhibitors, focusing on understanding how chemical structure influences biological activity. These studies aim to optimize compound potency, selectivity, metabolic stability, and permeability. researchgate.net
Computational Modeling in BET Inhibitor Drug Design and Mechanism Elucidation
Computational modeling plays a crucial role in the rational design and optimization of BET inhibitors, including compounds like this compound, by providing insights into their molecular interactions and binding mechanisms. The application of Computer-Aided Drug Design (CADD) techniques has significantly accelerated the discovery and development of novel BET inhibitors. researchgate.net
Key computational methodologies applied in this field include:
Molecular Docking: This technique predicts the preferred orientation of a small molecule (ligand) when bound to a protein (receptor), allowing researchers to understand the potential binding modes and affinities. For BET inhibitors, molecular docking helps in identifying compounds that can effectively bind to the acetyl-lysine binding pockets of BET bromodomains.
Molecular Dynamics (MD) Simulations: MD simulations provide dynamic insights into the interactions between inhibitors and BET proteins over time. These simulations can reveal crucial details about drug binding and dissociation mechanisms, including conformational changes in the protein and the role of solvent molecules, such as water bridges, in stabilizing ligand-protein complexes. For instance, MD simulations have been utilized to explore the binding mechanism of BRD4 inhibitors, highlighting the importance of conserved water networks in ligand activity. researchgate.net
Virtual Screening (VS) and Structure-Based Virtual Screening (SBVS): These techniques allow for the rapid identification of potential lead compounds from large chemical libraries. By leveraging the known three-dimensional structure of BET bromodomains, SBVS can prioritize compounds predicted to bind effectively, significantly reducing the number of compounds that need to be synthesized and experimentally tested. The consideration of conserved water networks during SBVS has been shown to be critical in identifying potent BRD4 inhibitors. researchgate.net
Table 1: Representative Computational Approaches in BET Inhibitor Drug Design
| Computational Approach | Description | Application in BET Inhibitor Design | Key Insights Provided |
| Molecular Docking | Predicts ligand-protein binding orientation and affinity. | Identification of potential binders to BET bromodomains. | Initial binding poses, relative affinities. |
| Molecular Dynamics (MD) Simulations | Simulates atomic movements over time to study dynamic interactions. | Elucidation of drug binding/dissociation mechanisms, role of water networks. | Conformational changes, stability of complexes, dynamic interactions. researchgate.net |
| Virtual Screening (VS) | High-throughput computational screening of compound libraries. | Rapid identification of novel lead compounds. | Prioritization of compounds for experimental validation. |
| Structure-Based Virtual Screening (SBVS) | VS leveraging protein 3D structure. | Targeted identification of compounds binding to specific BET bromodomains (e.g., BRD4-BD1). | Discovery of hit compounds by considering conserved water networks. researchgate.net |
These computational methodologies are integral to the iterative process of drug discovery, enabling researchers to rationally design and optimize BET inhibitors with improved potency, selectivity, and pharmacokinetic properties. While specific computational data tables for this compound were not detailed in the provided search results, the general application of these advanced computational techniques underpins the development of selective and potent BET inhibitors like this compound.
Future Directions and Translational Research Implications of Gs 5829
Exploration of Novel Combination Strategies with GS-5829 in Preclinical Settings
The therapeutic efficacy of this compound may be enhanced through combination with other targeted agents. Preclinical studies have provided a strong rationale for exploring such strategies to overcome resistance and improve patient outcomes.
In the context of chronic lymphocytic leukemia (CLL), this compound has shown synergistic antileukemia activity when combined with B-cell receptor (BCR) signaling inhibitors. ahajournals.org Specifically, combinations with the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib (B1684441), the PI3Kδ inhibitor idelalisib, and the SYK inhibitor entospletinib (B612047) have demonstrated increased efficacy in preclinical CLL models. ahajournals.org This synergy is thought to stem from the complementary mechanisms of these drugs, with this compound targeting key signaling pathways such as BLK, AKT, ERK1/2, and MYC, while the BCR inhibitors block upstream signaling nodes. ahajournals.org
Conversely, in metastatic castration-resistant prostate cancer (mCRPC), the combination of this compound with the androgen receptor (AR) inhibitor enzalutamide (B1683756) showed limited clinical efficacy in a phase Ib study. Current time information in Dallas, TX, US.nih.govtandfonline.com Preclinical data had suggested an additive effect, with this compound targeting AR-mediated transcription. Current time information in Dallas, TX, US. However, the clinical trial results indicated a lack of dose-proportional increases in plasma concentrations of this compound, which may have contributed to the limited efficacy observed. Current time information in Dallas, TX, US.nih.govtandfonline.com
These findings highlight the importance of carefully selecting combination partners and validating them in robust preclinical models before advancing to clinical trials. Future preclinical investigations should focus on identifying novel synergistic combinations for this compound in various cancer types.
Table 1: Preclinical Combination Strategies with this compound
| Cancer Type | Combination Agent | Rationale | Preclinical Finding |
|---|---|---|---|
| Chronic Lymphocytic Leukemia (CLL) | Ibrutinib (BTK inhibitor) | Target complementary signaling pathways | Synergistic antileukemia activity ahajournals.org |
| Chronic Lymphocytic Leukemia (CLL) | Idelalisib (PI3Kδ inhibitor) | Target complementary signaling pathways | Synergistic antileukemia activity ahajournals.org |
| Chronic Lymphocytic Leukemia (CLL) | Entospletinib (SYK inhibitor) | Target complementary signaling pathways | Synergistic antileukemia activity ahajournals.org |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Enzalutamide (AR inhibitor) | Target AR-mediated transcription | Additive effect suggested Current time information in Dallas, TX, US. |
Investigation of Mechanisms of Resistance to BET Inhibition by this compound
The development of resistance to targeted therapies is a significant clinical challenge. While specific mechanisms of resistance to this compound have yet to be fully elucidated, research into general mechanisms of resistance to BET inhibitors provides valuable insights. Understanding these mechanisms is crucial for developing strategies to overcome resistance and prolong the therapeutic benefit of this compound.
Several potential mechanisms of acquired resistance to BET inhibitors have been identified in preclinical models of various cancers:
Activation of Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of BET proteins. For instance, activation of the WNT signaling pathway has been shown to drive resistance to BET inhibitors in leukemia.
Receptor Tyrosine Kinase (RTK) Reprogramming: Upregulation and activation of RTKs can lead to the activation of downstream signaling pathways, such as the PI3K/AKT pathway, thereby circumventing the effects of BET inhibition. This has been observed in multiple solid tumors.
Enhancer Remodeling: Transcriptional reprogramming through global enhancer remodeling can lead to the upregulation of RTKs and activation of the PI3K signaling pathway, conferring resistance to BET inhibitors in neuroblastoma.
Increased Stability of BET Proteins: An increase in the stability of BET family proteins, such as BRD3, has been implicated as a possible mechanism of acquired resistance to BET inhibitors in non-small cell lung cancer cells.
Investigating whether these or other novel mechanisms contribute to resistance to this compound will be a critical area for future research. This will involve the use of in vitro and in vivo models of acquired resistance to identify the key molecular drivers of resistance.
Development of Advanced Preclinical Models for Predicting Therapeutic Efficacy of this compound
The successful translation of preclinical findings to the clinic is heavily reliant on the predictive power of the models used. Traditional two-dimensional (2D) cell culture and cell line-derived xenograft (CDX) models often fail to recapitulate the complexity and heterogeneity of human tumors. frontiersin.orgnih.gov Therefore, the development and utilization of more advanced preclinical models are essential for accurately predicting the therapeutic efficacy of this compound.
Patient-Derived Xenografts (PDXs): PDX models, created by implanting patient tumor tissue directly into immunodeficient mice, better preserve the histological and genetic characteristics of the original tumor. frontiersin.orgnih.govasm.orgoup.com These models have been shown to be more predictive of clinical outcomes and are valuable for evaluating the efficacy of novel cancer therapies, including BET inhibitors. nih.gov Establishing a panel of well-characterized PDX models from various tumor types would provide a powerful platform for testing the activity of this compound and identifying predictive biomarkers of response.
Patient-Derived Organoids (PDOs): PDOs are three-dimensional (3D) cultures derived from patient tumors that can be grown in the laboratory and closely mimic the architecture and function of the original tumor. frontiersin.orgfrontiersin.orgmdpi.com PDOs have emerged as a promising model for predicting patient-specific drug responses and can be used for high-throughput drug screening. frontiersin.orgmdpi.comnih.gov Developing PDO models from patients who will be treated with this compound could enable personalized prediction of therapeutic response and resistance.
The integration of these advanced preclinical models into the development pipeline of this compound will be crucial for guiding clinical trial design, selecting patient populations most likely to benefit, and understanding the molecular basis of response and resistance.
Broader Therapeutic Potential of BET Inhibition beyond Current Disease Models
While the primary focus of BET inhibitor development has been in oncology, the fundamental role of BET proteins in regulating gene transcription suggests their therapeutic potential extends to a wide range of other diseases. mdpi.commusechem.comfrontiersin.org Exploring these broader applications could significantly expand the clinical utility of compounds like this compound.
Inflammatory and Autoimmune Diseases: BET proteins are key regulators of inflammatory gene expression. frontiersin.orgnih.gov BET inhibitors have demonstrated potent anti-inflammatory effects in various preclinical models, including those for sepsis, arthritis, and periodontitis, by suppressing the production of pro-inflammatory cytokines and chemokines. frontiersin.orgbmj.comnih.gov
Cardiovascular Diseases: There is growing evidence for the involvement of BET proteins in the pathophysiology of cardiovascular diseases. ahajournals.orgnih.gov Preclinical studies have shown that BET inhibitors can decrease atherosclerosis, cardiac hypertrophy, and pulmonary arterial hypertension. ahajournals.orgnih.govatsjournals.org One BET inhibitor, apabetalone (RVX-208), has been investigated in clinical trials for its potential to reduce major adverse cardiac events. ahajournals.orgtandfonline.com
Neurodegenerative Disorders: Neuroinflammation is a critical component of many neurodegenerative diseases, including Alzheimer's disease. frontiersin.org BET inhibitors have been shown to reduce the expression of pro-inflammatory mediators in the brain and may offer a novel therapeutic approach for these conditions. nih.govfrontiersin.org However, some studies have reported detrimental effects in models of Huntington's disease, highlighting the need for careful investigation in specific neurodegenerative contexts. oup.com
Viral Infections: Viruses often hijack host cellular machinery, including epigenetic regulators like BET proteins, for their own replication. nih.gov BET inhibitors have been shown to have antiviral activity against a range of viruses, including human immunodeficiency virus (HIV) and some herpesviruses, by interfering with viral gene transcription and replication. frontiersin.org However, in some cases, such as with SARS-CoV-2, BET inhibition can enhance viral replication, indicating a complex and virus-specific role for these proteins. nih.gov
The continued exploration of BET inhibitors in these and other non-oncology disease areas holds significant promise for the development of novel therapies for a wide range of human ailments.
Q & A
Q. What is the molecular mechanism of GS-5829 as a BET inhibitor, and how is this characterized in preclinical studies?
this compound inhibits bromodomains of BET proteins (BRD2, BRD3, BRD4), preventing their interaction with acetylated histones, thereby disrupting transcriptional regulation of oncogenes like c-Myc. Preclinical studies validate this mechanism using Western blotting for c-Myc suppression, apoptosis assays (e.g., caspase activation), and chromatin immunoprecipitation (ChIP) to assess histone binding . Dose-dependent effects on cell viability are quantified via proliferation assays (e.g., MTT or CellTiter-Glo) across cancer cell lines, as shown in leukemia and uterine serous carcinoma models .
Q. What in vitro assays are commonly used to evaluate this compound's efficacy, and how are they optimized for dose-response analysis?
Standard assays include:
- Cell viability/proliferation : Dose-response curves (0–400 nM this compound) generated using ATP-based luminescence (CellTiter-Glo), with normalization to untreated controls. EC50 values are calculated using nonlinear regression .
- Apoptosis : Flow cytometry for Annexin V/PI staining or caspase-3/7 activation assays, with time-course experiments to capture delayed effects .
- Target engagement : qRT-PCR or RNA-seq to measure suppression of BET-dependent genes (e.g., MYC, HEXIM1). Assays are optimized by pre-testing cell line sensitivity and using BET inhibitor JQ1 as a positive control .
Q. How are preclinical models (e.g., xenografts) utilized to assess this compound's antitumor activity?
Patient-derived xenograft (PDX) models, such as USC-ARK1 and USC-ARK2 for uterine serous carcinoma, are treated with this compound monotherapy (5–25 mg/kg daily) or in combination. Tumor growth inhibition is measured via caliper-based volume tracking, and pharmacodynamic biomarkers (e.g., c-Myc protein levels) are validated using IHC or Western blotting . Studies include control arms (vehicle or JQ1) and statistical analysis via ANOVA to compare treatment efficacy .
Advanced Research Questions
Q. How do researchers address contradictory efficacy results of this compound across different cancer types (e.g., prostate vs. uterine cancers)?
Divergent outcomes are analyzed through:
- Biomarker stratification : Tumors with high c-Myc expression (e.g., USC) show greater sensitivity to this compound, while mCRPC models with low c-Myc may exhibit resistance. RNA-seq identifies BET-dependent transcriptional programs unique to responsive cancers .
- Pharmacokinetic variability : Plasma concentrations in mCRPC patients lack dose proportionality, suggesting poor bioavailability or metabolic clearance. Comparative PK/PD modeling across species (mice vs. humans) identifies species-specific absorption challenges .
- Microenvironmental factors : Co-culture assays with stromal cells (e.g., in leukemia models) reveal that this compound targets both tumor cells and supportive niches, which may explain tissue-specific efficacy .
Q. What strategies are employed to optimize this compound combination therapies in clinical trials, considering pharmacokinetic variability?
- Dose escalation protocols : Phase Ib trials use a 3+3 design (e.g., 2–9 mg daily this compound + 160 mg enzalutamide) to identify MTD while monitoring dose-limiting toxicities (DLTs) like thrombocytopenia. PK sampling (AUCτ, Cmax) assesses drug-drug interactions .
- Synergy testing : Preclinical studies combine this compound with anti-androgens (enzalutamide) or endocrine therapies (fulvestrant). Combination Index (CI) values are calculated using the Chou-Talalay method to confirm additive/synergistic effects .
- Adaptive trial designs : Secondary endpoints (e.g., PSA reduction, PFS) are analyzed using Kaplan-Meier survival curves with log-rank tests to prioritize combinations for phase II .
Q. How are pharmacodynamic biomarkers (e.g., CCR2, HEXIM1) validated and applied in this compound clinical studies?
- Preclinical validation : HEXIM1 induction and CCR2 suppression are quantified via qRT-PCR in PBMCs or tumor biopsies from xenograft models. Dose-dependent biomarker changes (e.g., HEXIM1 mRNA ≥2-fold increase) confirm target modulation .
- Clinical correlation : In mCRPC trials, biomarker levels are compared with PK parameters (e.g., Cmax) using Spearman’s rank correlation to assess exposure-response relationships. High interpatient variability necessitates mixed-effects modeling .
- Dynamic biomarker thresholds : Receiver Operating Characteristic (ROC) curves determine cutoff values (e.g., ≥30% CCR2 suppression) predictive of clinical benefit (e.g., non-progression at 24 weeks) .
Methodological Notes
- Data contradiction analysis : Use meta-analysis frameworks (e.g., random-effects models) to reconcile efficacy discrepancies, incorporating variables like tumor genetics, dosing schedules, and assay sensitivity .
- Experimental rigor : Follow NIH guidelines for reproducibility: report cell line authentication (STR profiling), statistical power calculations, and raw data deposition in public repositories (e.g., GEO for RNA-seq) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
